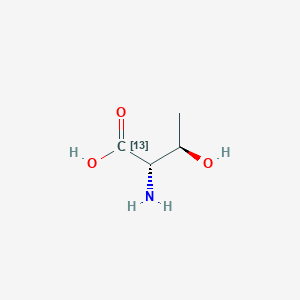

(2S,3R)-2-氨基-3-羟基(113C)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” would be similar to those of other amino acids. It would be solid at room temperature, soluble in water, and would exhibit both acidic and basic properties due to the presence of amino and carboxylic acid groups.科学研究应用

Biosynthesis Pathway in Escherichia coli

L-Threonine-13C is used in the biosynthesis pathway of L-threonine in Escherichia coli . The study was carried out on an L-threonine over-producing strain, in terms of analyses of metabolic flux, enzyme control, and metabonomics . This research provides clues for metabolic regulation or engineering of the strain .

Protein Synthesis

L-Threonine-13C plays an important role in protein synthesis . It is an essential amino acid that is crucial for the creation of proteins, which are the building blocks of the body .

Glycine Synthesis

L-Threonine-13C is involved in the synthesis of glycine , an amino acid that has several key roles in the body, including the production of proteins and enzymes.

Protein Phosphorylation

L-Threonine-13C is also involved in protein phosphorylation , a process that is essential for many cellular functions, including cell division, growth, and signal transduction.

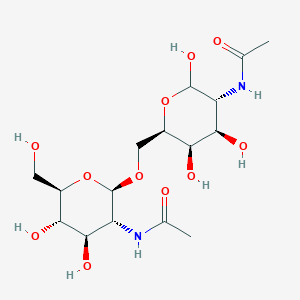

O-linked Glycosylation

L-Threonine-13C plays a role in O-linked glycosylation , a process that attaches a carbohydrate to a protein at the oxygen atom on the hydroxyl group of a serine or threonine residue.

NMR-based Research Studies

L-Threonine-13C can be used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

安全和危害

作用机制

Target of Action

L-Threonine-13C, also known as (2S,3R)-2-amino-3-hydroxybutanoic acid-1-13C or (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, is a natural amino acid that can be produced by microbial fermentation . It is used in food, medicine, or feed It is known that l-threonine, the non-isotopic form, combines with aspartic acid and methionine to help the liver digest fats and fatty acids .

Mode of Action

L-theanine, an analog of l-threonine, is known to raise inhibitory neurotransmitter levels and block the production of excitatory neurotransmitters, leading to neuroprotection and relaxation

Biochemical Pathways

L-Threonine-13C likely participates in the amino acids and short-chain fatty acid metabolism pathways . In the case of L-Threonine, it works in combination with aspartic acid and Methionine to aid the liver in digesting fats and fatty acids . This process helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that l-threonine, the non-isotopic form, helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .

Action Environment

It is known that environmental disturbance and genetic modification are considered to be two important methods of metabolic analysis .

属性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 |

Source

|

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

CAS RN |

81202-08-6 |

Source

|

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)